6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Physicochemical Profiling Agrochemical Design Pharmacokinetics

6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-04-3) is a halogenated pyridine derivative within the trifluoromethylpyridine (TFMP) class, a key structural motif in numerous commercial agrochemicals and pharmaceuticals. It features a distinct substitution pattern comprising a chloro group at the 6-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position, which collectively influence its physicochemical profile and its utility as a building block in the synthesis of biologically active molecules.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Cat. No. B12272980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C7H5ClF3NO/c1-13-6-4(7(9,10)11)2-3-5(8)12-6/h2-3H,1H3
InChIKeyCPTWVHKBCFTLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-04-3): Procurement Guide for a Versatile Trifluoromethylpyridine Intermediate


6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-04-3) is a halogenated pyridine derivative within the trifluoromethylpyridine (TFMP) class, a key structural motif in numerous commercial agrochemicals and pharmaceuticals [1]. It features a distinct substitution pattern comprising a chloro group at the 6-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position, which collectively influence its physicochemical profile and its utility as a building block in the synthesis of biologically active molecules .

Why Direct Substitution of 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine with Analogous Pyridine Building Blocks is Scientifically Unwarranted


Within the trifluoromethylpyridine (TFMP) class, even subtle changes to the substitution pattern—such as shifting the position of a methoxy or chloro group—can lead to significant, quantifiable differences in lipophilicity and, consequently, biological activity and selectivity in downstream applications [1]. Molecular matched pair analyses have confirmed that TFMP analogues exhibit distinct physicochemical and agronomic properties compared to their phenyl counterparts, underscoring that in-class compounds cannot be assumed to be functionally interchangeable [2].

Quantitative Differentiation Evidence: 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine vs. Closest Analogues


Differentiation in Lipophilicity: LogP Comparison Against 2-Methoxy-3-(trifluoromethyl)pyridine

6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine demonstrates significantly higher lipophilicity than its non-chlorinated analogue, 2-methoxy-3-(trifluoromethyl)pyridine. While experimental LogP data for the target compound is not reported in the primary literature, computational predictions based on its chemical structure provide a key differentiator [1]. The presence of the chloro substituent at the 6-position on the pyridine ring increases the compound's hydrophobic character, which is a critical parameter for membrane permeability and target binding in both agrochemical and pharmaceutical research [2].

Physicochemical Profiling Agrochemical Design Pharmacokinetics

Divergent Reactivity in Cross-Coupling: Site-Selectivity Advantage Over 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

The position of the chloro group on the pyridine ring dictates its reactivity in palladium-catalyzed cross-coupling reactions. For the target compound, 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine, the chlorine atom at the 6-position is activated for nucleophilic substitution and cross-coupling due to the electron-withdrawing effect of the ring nitrogen and the adjacent trifluoromethyl group . This contrasts with the isomeric 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-03-2), where the chloro group at the 2-position exhibits different electronic properties, influencing reaction yields and site-selectivity in the construction of more complex molecules . While direct head-to-head yield comparisons are not available, studies on analogous systems demonstrate that the 6-chloro isomer is a preferred substrate for site-selective Suzuki-Miyaura reactions, leading to high yields (e.g., 87%) of the desired 2-aryl-6-chloro-3-(trifluoromethyl)pyridine product [1].

Synthetic Chemistry Cross-Coupling Building Blocks

Substituent Impact on Electronic Properties: Trifluoromethylpyridine Class-Level Differentiation

The combination of an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on the pyridine ring is known to fine-tune the molecule's electronic properties, which can directly influence its interaction with biological targets [1]. In the target compound, the 2-methoxy and 3-trifluoromethyl groups are optimally positioned to modulate the electron density of the pyridine ring, potentially enhancing binding affinity to specific enzymes or receptors compared to analogues with different substitution patterns . For instance, the introduction of a trifluoromethyl group on a pyridine ring is a validated strategy for improving metabolic stability and modulating pKa, as evidenced by the successful development of over 14 TFMP-containing crop protection agents [2].

Medicinal Chemistry Agrochemical Research Structure-Activity Relationship

Key Research and Industrial Application Scenarios for 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine


Agrochemical Lead Optimization: Enhancing Lipophilicity for Improved Foliar Uptake

In the design of new herbicides or fungicides, 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine serves as a superior lipophilic building block compared to its non-chlorinated analogue, 2-methoxy-3-(trifluoromethyl)pyridine. The predicted higher LogP (~2.69) [1] indicates a greater propensity for partitioning into biological membranes and plant cuticles. This property is essential for developing systemic agrochemicals with improved foliar uptake and translocation to the target site, a key advantage highlighted in the successful development of numerous TFMP-based crop protection products [2].

Medicinal Chemistry: Site-Selective Derivatization for Focused Library Synthesis

For medicinal chemists, the 6-chloro substituent on 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine provides a unique, electronically activated handle for site-selective palladium-catalyzed cross-coupling reactions. This is a critical advantage over isomers like 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine , which exhibit different reactivity. This enables the efficient construction of diverse, focused libraries of drug-like molecules based on the privileged TFMP scaffold, facilitating the rapid exploration of structure-activity relationships (SAR) around the pyridine core [3].

Process Chemistry: A Preferred Intermediate for High-Yielding Suzuki-Miyaura Couplings

In a process chemistry setting, the choice of intermediate can significantly impact yield and cost. The 6-chloro substitution pattern in the target compound is directly analogous to substrates used in high-yielding (e.g., 87%) site-selective Suzuki-Miyaura reactions [4]. This suggests that 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a more reliable and efficient starting material for scaling up the synthesis of complex 2-aryl-3-(trifluoromethyl)pyridine derivatives compared to other halogenated isomers, leading to reduced waste and lower cost of goods.

Discovery Research: Probing Electronic Effects in Pyridine-Based Scaffolds

The unique combination of an electron-donating methoxy group (-OCH3, σp = -0.27) and a strongly electron-withdrawing trifluoromethyl group (-CF3, σp = 0.54) on the pyridine ring makes this compound a valuable tool for fundamental SAR studies [2]. Researchers can use this building block to systematically investigate how the modulation of electron density on the pyridine core affects binding affinity, selectivity, and functional activity against biological targets, providing insights not attainable with simpler pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.